1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
Description
1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with two tert-butyl groups at positions 1 and 3 and chlorine atoms at positions 4 and 4. The pyrazolo[3,4-b]pyridine scaffold is renowned for its pharmacological versatility, including anticancer, anti-inflammatory, and kinase-inhibitory activities .
Properties
Molecular Formula |
C14H19Cl2N3 |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1,3-ditert-butyl-4,6-dichloropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H19Cl2N3/c1-13(2,3)11-10-8(15)7-9(16)17-12(10)19(18-11)14(4,5)6/h7H,1-6H3 |
InChI Key |
OLLBJSRHDSGVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Conventional Synthetic Pathway
The most prevalent method for synthesizing this compound involves a multi-step process starting from readily available heterocyclic precursors:
Step 1: Formation of the pyrazole core
The synthesis begins with the preparation of a substituted pyrazole derivative, often via cyclization of hydrazines with β-dicarbonyl compounds under acidic or basic conditions. For example, hydrazine derivatives react with diketones or ketoesters to form the pyrazole ring, which serves as the foundation for subsequent modifications.Step 2: Fusion with pyridine ring
The pyrazole core is fused with a pyridine ring through a cyclization process involving halogenated pyridine derivatives. This step typically employs halogenation of pyridine followed by nucleophilic substitution or cyclization with the pyrazole intermediate under controlled conditions, often at elevated temperatures (around 150–210°C) and in solvents like dimethylformamide (DMF) or acetonitrile.Step 3: Introduction of tert-butyl groups
The tert-butyl groups are introduced via alkylation reactions, often through Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). This step is performed under inert atmospheres at room temperature or slightly elevated temperatures to ensure selective substitution at desired positions.Step 4: Chlorination at specific positions
Chlorination is achieved using reagents like phosphorus trichloride (PCl₃), phosphorus oxychloride (POCl₃), or sulfuryl chloride (SO₂Cl₂), under reflux conditions. These reagents facilitate selective chlorination at the 4- and 6-positions of the fused heterocycle, guided by electronic and steric factors.
b. Catalysis and Solvent Conditions
- Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) are employed to promote cyclization and substitution reactions.
- Solvents like ethanol, acetic acid, or dimethylformamide are used depending on the reaction step.
- Reaction temperatures typically range from ambient to 210°C, especially during high-temperature cyclizations or chlorination steps.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are increasingly employed to enhance safety, control, and yield. The process involves:
- Optimized reaction parameters : Temperature, pressure, and reagent stoichiometry are fine-tuned.
- Catalyst recycling : Catalysts such as AlCl₃ are recovered and reused to reduce costs.
- Purification : Crude products are purified via recrystallization, chromatography, or distillation, ensuring high purity for subsequent applications.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Reaction | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + β-dicarbonyl | Ethanol | Room temp to 80°C | 65–80 | Cyclization to form pyrazole core |
| 2 | Cyclization with pyridine | Halogenated pyridine + pyrazole intermediate | DMF | 150–210°C | 50–70 | Facilitates heterocycle fusion |
| 3 | Tert-butyl substitution | tert-Butyl chloride + AlCl₃ | Dichloromethane | 25–40°C | 60–75 | Friedel-Crafts alkylation |
| 4 | Chlorination | SO₂Cl₂ or PCl₃ | Reflux | 100–150°C | 55–65 | Selective chlorination at 4,6-positions |
Research Findings and Variations
- Catalytic approaches : Recent studies suggest that solid acid catalysts, such as zeolites, can replace traditional acids, offering greener alternatives with comparable yields.
- Microwave-assisted synthesis : Microwave irradiation accelerates cyclization and substitution steps, reducing reaction times from hours to minutes while maintaining high yields.
- Solvent-free methods : Emerging protocols employ solvent-free conditions to enhance environmental sustainability.
Summary of Key Literature
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.
Scientific Research Applications
Unfortunately, information regarding specific applications of the compound "1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine" is limited within the provided search results. However, based on the available information, we can deduce some potential applications and related information:
General Information
- Nature of the Compound: this compound is a heterocyclic compound belonging to the pyrazolopyridines family.
Potential Applications (Inferred from related compounds)
Due to the lack of specific applications for the "this compound" compound, we can only infer potential applications based on related compounds featuring similar core structures:
- CDK2 Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as CDK2 inhibitors . Therefore, "this compound" might have potential in similar research areas.
- Triazine derivatives: Some search results mention various triazine derivatives . While not directly related to the target compound, they indicate the broader interest in similar heterocyclic compounds for various applications.
Related Compounds
- tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has a molecular weight of 288.13 and the molecular formula C11H11Cl2N3O2 .
- 3-(1-tert-butyl-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This related compound has a molecular weight of 285.34 g/mol and the molecular formula C15H19N5O .
- 4,6-Dichloro-1H-pyrazolo(3,4-d)pyrimidine: Information on this pyrimidine derivative, including its IUPAC name, InChI, InChIKey, and SMILES, is available .
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazolo[3,4-b]pyridine Derivatives
The biological and chemical profiles of pyrazolo[3,4-b]pyridine derivatives are highly sensitive to substituent variations. Below is a detailed comparison with structurally similar compounds:
Critical Analysis of Substituent Effects on Activity
Aromatic vs. Aliphatic Substituents
- 4,6-Diphenyl derivatives (e.g., MNK inhibitors) rely on aromatic stacking interactions for kinase binding, as planar structures are essential for activity . In contrast, tert-butyl groups in the target compound introduce steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for less-conserved targets.
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl groups (e.g., compound 8a) improve metabolic stability and membrane permeability due to their strong electron-withdrawing nature and lipophilicity, contributing to broad-spectrum anticancer activity .
- Amino groups (e.g., MNK inhibitor core) participate in hydrogen bonding with kinase ATP-binding pockets, a critical feature absent in the tert-butyl-substituted target compound .
Ring Saturation and Conformation
- 4,7-Dihydro derivatives exhibit reduced aromaticity, which diminishes kinase inhibition but enhances antioxidant activity via radical scavenging . This contrasts sharply with fully aromatic systems like the target compound, which prioritize enzymatic interactions over redox modulation.
Biological Activity
1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16Cl2N2
- CAS Number : 2060049-60-5
- Molecular Weight : 299.20 g/mol
The compound features a pyrazolo[3,4-b]pyridine core substituted with two tert-butyl groups and two chlorine atoms. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.109 | Induces apoptosis and cell cycle arrest at G0/G1 |
| MDA-MB-231 (Breast) | 0.245 | Inhibits cell migration and invasion |
| MCF-7 (Breast) | 0.150 | Modulates estrogen receptor activity |
The compound's ability to induce apoptosis was confirmed through flow cytometric assays that demonstrated increased sub-G1 populations in treated cells, indicating DNA fragmentation typical of apoptotic processes .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. It was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 200 μg/mL |
| Escherichia coli | 300 μg/mL |
| Salmonella typhimurium | 250 μg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria due to its structural properties that enhance membrane permeability .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to:
- Reduce oxidative stress markers.
- Improve motor function in rodent models.
- Enhance neuronal survival in vitro.
This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in A549 lung cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The study utilized both MTT assays and colony formation assays to confirm the results.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations lower than those typically required for standard antibiotics, suggesting a potential role as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
